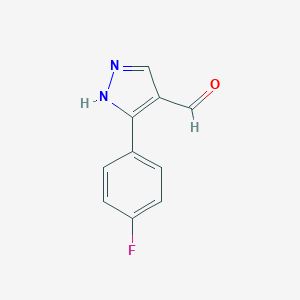

3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde

Overview

Description

Synthesis Analysis

While specific synthesis methods for “3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde” are not available, fluorinated pyrazoles, in general, play an important role in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Novel synthetic approaches to fluorinated pyrazoles have been analyzed in recent years, with a particular emphasis on reaction mechanisms .Scientific Research Applications

Synthesis and Structural Analysis : This compound is used in synthesizing pyrazole compounds, contributing to crystal structure studies. For example, it has been combined with chalcones and hydrazine hydrate in the presence of aliphatic acids, leading to compounds characterized by X-ray single crystal structure determination (Loh et al., 2013).

Infrared Spectrum and Molecular Docking Study : The compound's molecular structure, vibrational frequencies, and vibrational assignments have been studied experimentally and theoretically. It shows potential in nonlinear optics and has been suggested to have phosphodiesterase inhibitory activity, indicating its role in medical applications (Mary et al., 2015).

Antimicrobial Activity : When reacted with chitosan to form Schiff bases, derivatives of this compound have shown antimicrobial activity against various bacteria and fungi. These studies indicate its potential in creating new antimicrobial agents (Hamed et al., 2020).

Aza- and Diazaphenanthrene Derivatives Synthesis : It has been used in synthesizing new derivatives of benzoquinoline and other related compounds, highlighting its versatility in organic synthesis (Kozlov & Gusak, 2007).

Anti-inflammatory and Analgesic Properties : Pyrazole derivatives synthesized from this compound have been tested for anti-inflammatory and analgesic activities, suggesting its potential use in developing new drugs for pain and inflammation management (Selvam et al., 2011).

Drug Efficacy Determinations : It has been a part of the synthesis of novel pyrazole carbaldehyde derivatives, which were then evaluated for antioxidant, anti-breast cancer, and anti-inflammatory properties. This research underscores its importance in drug discovery and development (Thangarasu et al., 2019).

Antioxidant and Anti-inflammatory Activities : Compounds synthesized using this chemical have shown significant antioxidant and anti-inflammatory activities, further supporting its role in medicinal chemistry (Sudha et al., 2021).

Anticonvulsant and Analgesic Studies : New pyrazole analogues synthesized from this compound have shown promising results in anticonvulsant and analgesic activities, contributing to neurological and pain management research (Viveka et al., 2015).

Future Directions

While specific future directions for “3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde” are not provided in the search results, the field of fluorinated pyrazoles is growing, with more than 50% of all contributions on the topic having been published in the last 5 years . This suggests that there is ongoing interest and potential for future developments in this area.

Mechanism of Action

Target of Action

Related compounds such as 4-[3-(4-fluorophenyl)-1h-pyrazol-4-yl]pyridine have been found to interact with the mitogen-activated protein kinase 14 .

Mode of Action

It’s worth noting that similar compounds have shown to exhibit antiproliferative activity against prostate cancer cell lines (lncap and pc-3) and inhibit the androgen receptor target gene prostate-specific antigen (psa) in lncap cells .

Biochemical Pathways

Related compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Related compounds have shown to exhibit antiproliferative activity against prostate cancer cell lines (lncap and pc-3) and inhibit the androgen receptor target gene prostate-specific antigen (psa) in lncap cells .

Action Environment

It’s worth noting that the synthesis and biological evaluation of related compounds have been conducted under various conditions .

Biochemical Analysis

Biochemical Properties

The 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde has been found to exhibit antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3) and inhibitory activity on the androgen receptor target gene prostate-specific antigen (PSA) in LNCaP cells . This suggests that it may interact with enzymes and proteins involved in cell proliferation and androgen receptor signaling .

Cellular Effects

In cellular processes, this compound may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Its antiproliferative activity suggests that it may affect cell cycle progression and growth .

Molecular Mechanism

Its observed effects suggest that it may bind to biomolecules, inhibit or activate enzymes, and alter gene expression

properties

IUPAC Name |

5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-9-3-1-7(2-4-9)10-8(6-14)5-12-13-10/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXTUUXWJBLVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345550 | |

| Record name | 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

306936-57-2 | |

| Record name | 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Fluorophenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

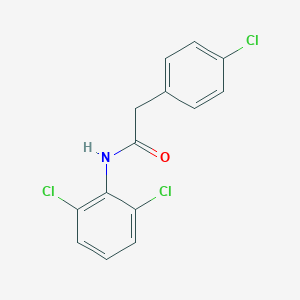

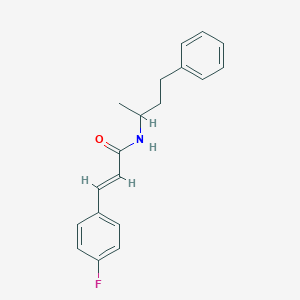

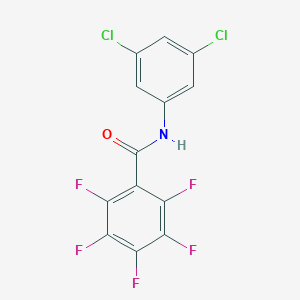

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde in synthesizing aza- and diazaphenanthrene derivatives?

A1: While the provided abstracts don't delve into specific benefits, the use of this compound [, ] suggests its utility as a scaffold for building more complex molecules. Phenanthrene cores are important structural motifs found in various bioactive compounds. Introducing nitrogen atoms (creating aza- and diazaphenanthrenes) can significantly alter the molecules' properties, potentially leading to new pharmacological activities or improved drug-like characteristics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4,5-dimethyl-2-{[(pentafluorophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B442527.png)

![Methyl 2-({4-[2-(methoxycarbonyl)anilino]-4-oxobutanoyl}amino)benzoate](/img/structure/B442528.png)

![methyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B442529.png)

![Methyl 3-({3-[(3-{[2-(methoxycarbonyl)-3-thienyl]amino}-3-oxopropyl)sulfanyl]propanoyl}amino)-2-thiophenecarboxylate](/img/structure/B442532.png)

![2-(2,4-dimethoxyphenyl)-N-{3-[({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)methyl]benzyl}-4-quinolinecarboxamide](/img/structure/B442533.png)

![Propyl 4-[(2-ethylbutanoyl)amino]benzoate](/img/structure/B442534.png)

![N-{2,2-dimethyl-3-[(5-methyl-2-furoyl)amino]propyl}-5-methyl-2-furamide](/img/structure/B442536.png)

![Ethyl 4-methyl-5-{[3-(trifluoromethyl)anilino]carbonyl}-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B442545.png)

![Ethyl 2-[(2-fluorobenzoyl)amino]-4-methyl-5-{[3-(trifluoromethyl)anilino]carbonyl}-3-thiophenecarboxylate](/img/structure/B442547.png)

![Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B442551.png)